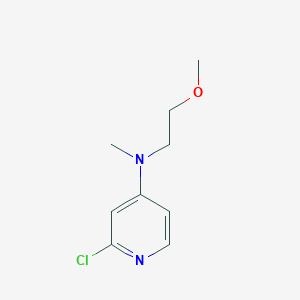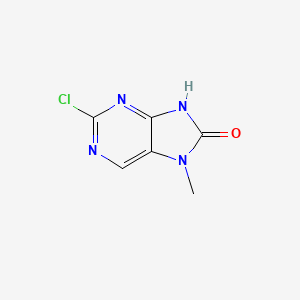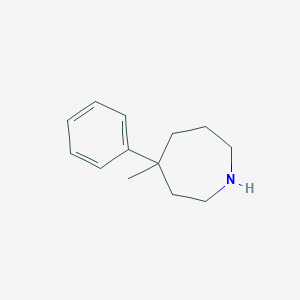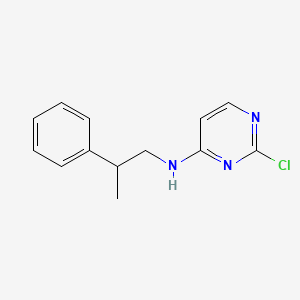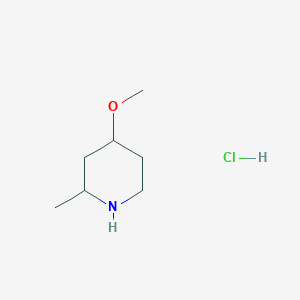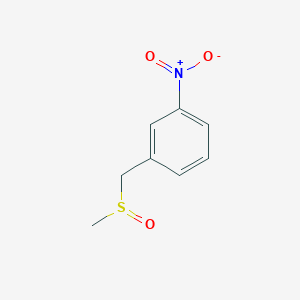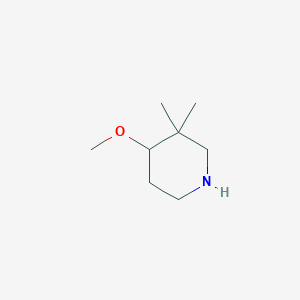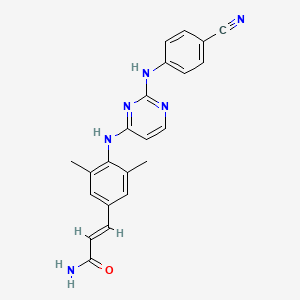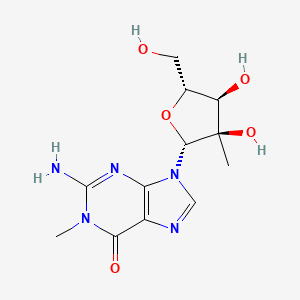
1,2'-Dimethylguanosine
描述
1,2’-Dimethylguanosine is a modified nucleoside derived from guanosine, where the hydrogen atoms at the 1 and 2’ positions are replaced by methyl groups. This compound is found in various RNA molecules, including transfer RNA (tRNA) and ribosomal RNA (rRNA), where it plays a crucial role in the stability and function of these molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2’-Dimethylguanosine typically involves the methylation of guanosine. This can be achieved through the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of 1,2’-Dimethylguanosine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product.
化学反应分析
Types of Reactions
1,2’-Dimethylguanosine undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form hydroxyl or carboxyl groups.
Reduction: The compound can be reduced to remove the methyl groups, reverting to guanosine.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while reduction can produce demethylated guanosine.
科学研究应用
1,2’-Dimethylguanosine has several scientific research applications, including:
Chemistry: It is used as a model compound to study nucleoside modifications and their effects on RNA stability and function.
Biology: The compound is studied for its role in the structural stability of tRNA and rRNA, which are essential for protein synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.
Industry: It is used in the synthesis of modified oligonucleotides for various biotechnological applications, including gene editing and molecular diagnostics.
作用机制
1,2’-Dimethylguanosine exerts its effects by stabilizing the structure of RNA molecules. The methyl groups enhance the hydrophobic interactions within the RNA, leading to increased thermal stability and resistance to enzymatic degradation. The compound also interacts with specific proteins and enzymes involved in RNA processing and translation, thereby influencing the overall function of the RNA.
相似化合物的比较
Similar Compounds
N2-Methylguanosine: Similar to 1,2’-Dimethylguanosine but with a single methyl group at the N2 position.
N2,N2-Dimethylguanosine: Contains two methyl groups at the N2 position, similar to 1,2’-Dimethylguanosine but differs in the position of methylation.
1-Methylguanosine: Has a single methyl group at the 1 position.
Uniqueness
1,2’-Dimethylguanosine is unique due to its dual methylation at both the 1 and 2’ positions, which significantly enhances its stability and function compared to other methylated guanosine derivatives. This dual methylation also provides distinct chemical properties that are valuable in various research and industrial applications.
属性
IUPAC Name |
2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1-methylpurin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O5/c1-12(21)7(19)5(3-18)22-10(12)17-4-14-6-8(17)15-11(13)16(2)9(6)20/h4-5,7,10,18-19,21H,3H2,1-2H3,(H2,13,15)/t5-,7-,10-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFZUAXDKNDVBR-GSWPYSDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C2N=C(N(C3=O)C)N)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(N(C3=O)C)N)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


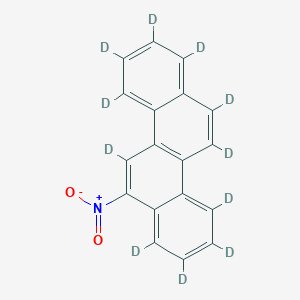
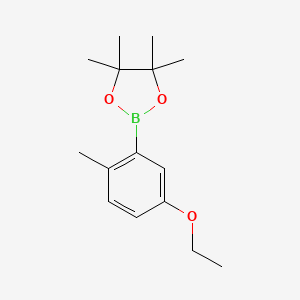
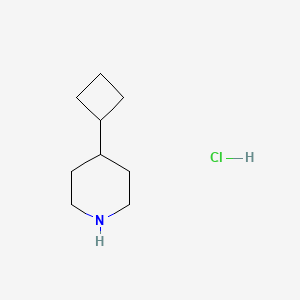
![1,1-Difluorospiro[2.5]octan-6-one](/img/structure/B1433766.png)
